![molecular formula C15H15N3 B1412422 (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine CAS No. 950984-75-5](/img/structure/B1412422.png)
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Overview
Description
“(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” is a chemical compound with the IUPAC name N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine . It has a molecular formula of C15H15N3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 . The exact mass and monoisotopic mass of the compound are 237.126597491 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.30 g/mol . It has a topological polar surface area of 29 Ų . The compound has a rotatable bond count of 5 .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
This compound can be used in the Sandmeyer reaction to synthesize imidazo[1,2-a]pyridines, which are important heterocyclic compounds with various therapeutic potentials .
Antimicrobial and Anti-tubercular Research
Derivatives of this compound have shown good antimicrobial potential and have been evaluated for anti-tubercular potential against Mycobacterium tuberculosis .
Organic Synthesis
The compound may serve as a reagent in organic synthesis, contributing to the creation of complex molecules for further study or application .
Life Science Research
It could be used in life science research as part of a broader study of chemical interactions within biological systems .
Environmental Measurement
This compound might be utilized in environmental measurement and analysis as part of detecting or quantifying substances .
Material Science
In material science, it could play a role in the development of new materials with specific chemical properties .
properties
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHHECOZJWQJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=N1)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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